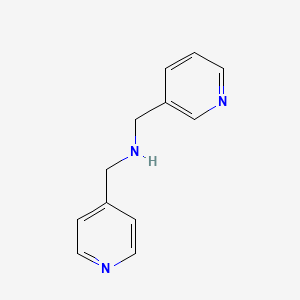
Pyridin-4-ylmethyl-pyridin-3-ylmethyl-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridin-4-ylmethyl-pyridin-3-ylmethyl-amine is a chemical compound with the empirical formula C12H13N3 . It has a molecular weight of 199.25 . It is a solid substance and is used in proteomics research .
Molecular Structure Analysis
The molecular structure of Pyridin-4-ylmethyl-pyridin-3-ylmethyl-amine can be represented by the SMILES stringC(NCc1cccnc1)c2ccncc2 . This indicates that the molecule consists of two pyridine rings connected by a methylene bridge, with an amine group attached to one of the methylene carbons . Physical And Chemical Properties Analysis
Pyridin-4-ylmethyl-pyridin-3-ylmethyl-amine is a solid substance . Its molecular weight is 199.25 , and its empirical formula is C12H13N3 .科学的研究の応用
Coordination Polymers and Luminescent Properties
Pyridin-4-ylmethyl-pyridin-3-ylmethyl-amine (L4) has been utilized in constructing helical silver(I) coordination polymers. The study by Zhang et al. (2013) demonstrates the self-assembly of AgX salts and flexible unsymmetrical bis(pyridyl) ligands, including L4, resulting in eight helical silver(I) coordination polymers. These polymers exhibit diverse cis-trans and trans-trans conformation, facilitating the construction of helical structures. Notably, the solid-state luminescent emission intensities of these polymers vary with the counter-ion, with perchlorate-containing complexes showing stronger luminescence at room temperature than nitrate-containing ones. This suggests potential applications in materials science, particularly in the development of novel luminescent materials (Zhang et al., 2013).
Supramolecular Chemistry
Further research by Zhang et al. (2013) on unsymmetrical bis(pyridyl) ionic salts, involving molecules such as N-(pyridin-4-ylmethyl)pyridin-2-amine, reveals the formation of diverse supramolecular architectures mediated by various non-covalent interactions. The study highlights the influence of inorganic anions and the ligand conformation on the final structures of the salts, leading to the formation of left- and right-handed helical chains or single helical chains. These findings contribute to the understanding of supramolecular assembly and its potential in creating complex structures with specific properties (Zhang et al., 2013).
Mercury-Halide Clusters and Coordination Chemistry
Ye et al. (2016) explored the coordination chemistry of mercury with unsymmetrical bis(pyridyl) ligands, including N-(pyridin-4-ylmethyl)pyridin-3-ylmethyl-amine. The study resulted in the formation of fifteen Hg(II) complexes, showcasing a variety of structural motifs influenced by mercury-halide clusters, ligand conformations, and non-covalent interactions. This research provides valuable insights into the design of metal-organic frameworks and coordination polymers with specific functionalities, potentially applicable in catalysis, molecular recognition, and material science (Ye et al., 2016).
Chemical Reactivity and Functionalization
Nagae et al. (2015) demonstrate the catalytic activity of group 3 metal triamido complexes in the aminomethylation reaction of ortho-pyridyl C-H bonds. The study showcases the potential of using pyridine derivatives, including those related to pyridin-4-ylmethyl-pyridin-3-ylmethyl-amine, in novel synthetic methodologies for the functionalization of aromatic compounds. This research opens new avenues for the development of efficient and selective catalytic processes for organic synthesis, with implications in pharmaceuticals, agrochemicals, and material science (Nagae et al., 2015).
Safety and Hazards
特性
IUPAC Name |
1-pyridin-4-yl-N-(pyridin-3-ylmethyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-2-12(9-14-5-1)10-15-8-11-3-6-13-7-4-11/h1-7,9,15H,8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTIBRCUBBWLXNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridin-4-ylmethyl-pyridin-3-ylmethyl-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-methoxyacetamide](/img/structure/B2719677.png)

![2-(8-((4-chlorobenzyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2719682.png)
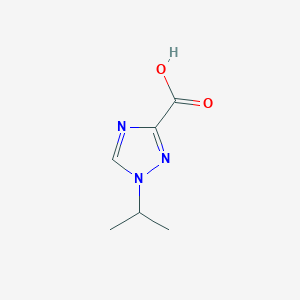
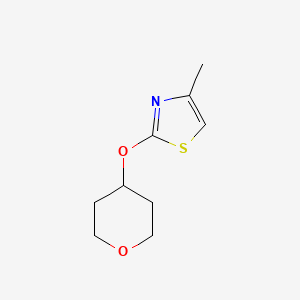
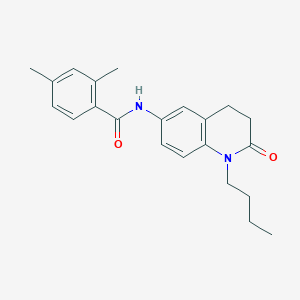
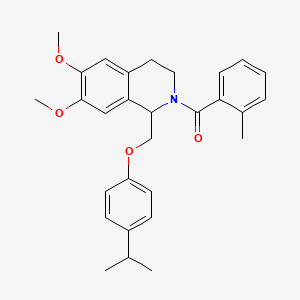
![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2719689.png)
![5-bromo-2-chloro-N-methyl-N-[(2-methylphenyl)methyl]pyridine-3-sulfonamide](/img/structure/B2719690.png)

![1,1,1-Trifluoro-3-[(1-hydroxy-3-phenylpropan-2-yl)amino]propan-2-ol](/img/structure/B2719693.png)


![7-chloro-N-(3,4-diethoxyphenethyl)-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2719698.png)